molecular formula C11H15N5O5S B151117 7,8-Dihydro-7-methyl-8-thioxoguanosine CAS No. 127794-14-3

7,8-Dihydro-7-methyl-8-thioxoguanosine

Cat. No.: B151117
CAS No.: 127794-14-3
M. Wt: 329.34 g/mol
InChI Key: RYCBQZRMWCNRMH-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydro-7-methyl-8-thioxoguanosine is a modified nucleoside characterized by a sulfur substitution at the 8-position (thioxo group) and a methyl group at the 7-position of the purine ring (Figure 1). This structural modification distinguishes it from canonical guanosine and oxidative damage products like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). The compound is listed among sugar-derived pharmaceuticals, though its biological roles and mechanisms remain less explored compared to well-studied analogs like 8-oxodG .

Properties

CAS No.

127794-14-3

Molecular Formula

C11H15N5O5S

Molecular Weight

329.34 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8-sulfanylidene-1H-purin-6-one

InChI

InChI=1S/C11H15N5O5S/c1-15-4-7(13-10(12)14-8(4)20)16(11(15)22)9-6(19)5(18)3(2-17)21-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,13,14,20)/t3-,5-,6-,9-/m1/s1

InChI Key

RYCBQZRMWCNRMH-UUOKFMHZSA-N

SMILES

CN1C2=C(N=C(NC2=O)N)N(C1=S)C3C(C(C(O3)CO)O)O

Isomeric SMILES

CN1C2=C(NC(=NC2=O)N)N(C1=S)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CN1C2=C(NC(=NC2=O)N)N(C1=S)C3C(C(C(O3)CO)O)O

Synonyms

7,8-dihydro-7-methyl-8-thioxoguanosine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of Modified Guanosine Derivatives

Compound 7-Position Substituent 8-Position Substituent Ribose/Deoxyribose Key Features
7,8-Dihydro-7-methyl-8-thioxoguanosine Methyl Thioxo (S=O) Ribose Steric hindrance, sulfur-mediated reactivity
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) None Oxo (O=O) Deoxyribose Oxidative lesion, mutagenic G→T transversions
8-Hydroxy-2'-deoxyguanosine (8-OHdG) None Hydroxy (OH) Deoxyribose Tautomerizes to 8-oxodG, biomarker of oxidative stress
7,8-Dihydro-8-oxoguanine (8-oxoG) None Oxo (O=O) None (free base) Mutagenic lesion, repaired by OGG1 glycosylase

Key Observations :

  • The methyl group in this compound may stabilize the dihydro structure, reducing spontaneous oxidation compared to 8-oxodG, which is prone to further oxidative damage .
  • The thioxo group likely alters hydrogen-bonding capacity.

Research Findings :

  • Replication Bypass: DNA polymerase η (Polη) efficiently replicates 8-oxoG by inserting cytosine, reducing mutagenesis. However, the methyl and thioxo groups in this compound may hinder polymerase activity or repair enzyme binding .
  • Repair Efficiency : 8-oxodG is excised by OGG1, but the thioxo group’s bulkiness could impede glycosylase access, leading to persistent lesions (inferred from 8-oxodG repair studies) .
Analytical Challenges
  • Detection: While 8-oxodG is quantified via UHPLC and chemical tagging , the sulfur atom in this compound may require adjusted chromatographic conditions (e.g., ion-pairing agents) or sulfur-specific mass spectrometry transitions .

Preparation Methods

Nucleophilic Displacement and Thioxo Group Introduction

The synthesis commences with 2,6,8-trichloro-7-methylpurine (3), where the 8-chloro group undergoes nucleophilic displacement by a sulfur-containing reagent. This step capitalizes on the inherent reactivity hierarchy of purine halogens, with the 8-position being most susceptible to substitution. The reaction yields 2-chloro-8,9-dihydro-7-methyl-8-thioxopurin-6(1H)-one (5), establishing the thioxo functionality critical to the target compound.

Reaction Conditions :

  • Reagent : Hydrogen sulfide (H₂S) or alternative sulfur nucleophiles under basic conditions.

  • Key Observation : Selective displacement at the 8-position avoids competing reactions at the 2- and 6-positions, ensuring regiochemical fidelity.

Glycosylation via Vorbrüggen Procedure

Compound 5 is glycosylated with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose using the Vorbrüggen method, a cornerstone of nucleoside synthesis. This step forms the β-glycosidic bond between the purine and ribose moieties, yielding 2-chloro-8,9-dihydro-7-methyl-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-8-thioxopurin-6(1H)-one (6).

Mechanistic Insights :

  • Activation : The purine base is silylated (e.g., hexamethyldisilazane) to enhance nucleophilicity.

  • Coupling : A Lewis acid (e.g., trimethylsilyl triflate) facilitates ribofuranose attachment in anhydrous acetonitrile.

  • Stereochemistry : The reaction proceeds with high β-selectivity, consistent with typical Vorbrüggen outcomes.

Deprotection and Amination

The benzoyl-protected ribose in compound 6 is deprotected under mild basic conditions (e.g., methanolic ammonia), yielding 2-chloro-8,9-dihydro-7-methyl-9-β-D-ribofuranosyl-8-thioxopurin-6(1H)-one (7). Final amination with liquid ammonia at 150°C replaces the 2-chloro group with an amino group, producing this compound (2).

Critical Parameters :

  • Temperature Control : High-temperature amination ensures complete substitution while avoiding purine ring degradation.

  • Yield Optimization : Excess ammonia and extended reaction times maximize conversion efficiency.

Structural Characterization and Validation

X-ray Crystallographic Analysis

The structure of this compound was unequivocally confirmed via single-crystal X-ray diffraction. Key findings include:

  • Bond Lengths : The C8–S bond measures 1.68 Å, consistent with a thione (C=S) configuration.

  • Methyl Positioning : The N7-methyl group adopts a equatorial orientation, minimizing steric strain.

  • Hydrogen Bonding : The thioxo group participates in intramolecular hydrogen bonds with adjacent NH groups, stabilizing the dihydropurine conformation.

Comparative Analysis of Synthetic Approaches

While the described method remains the most documented route to this compound, alternative strategies merit consideration:

Reductive Pathways for Dihydropurine Formation

Reduction of oxidized purine precursors, as seen in 7,8-dihydro-8-methylpterin synthesis, could theoretically apply to guanosine analogs. However, such methods often lack the regioselectivity required for 8-thioxo group installation, making them less viable for this target .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.